molecular formula C5H10FNO4S B6608691 3-methyl-3-nitrobutane-1-sulfonyl fluoride CAS No. 2866307-46-0

3-methyl-3-nitrobutane-1-sulfonyl fluoride

Cat. No.: B6608691
CAS No.: 2866307-46-0
M. Wt: 199.20 g/mol
InChI Key: APSBTRPCBOPJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-3-nitrobutane-1-sulfonyl fluoride is an organic compound with the molecular formula C5H10FNO4S. It is a sulfonyl fluoride derivative, which is known for its stability and reactivity. This compound is of interest in various fields of chemistry and biology due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3-nitrobutane-1-sulfonyl fluoride can be achieved through a one-pot process starting from sulfonates or sulfonic acids. This method involves mild reaction conditions and readily available reagents. The process typically includes the use of fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the electrochemical fluorination of sulfonic acid derivatives. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-3-nitrobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution.

    Amines: Formed through the reduction of the nitro group.

    Sulfonic Acids: Formed through hydrolysis.

Scientific Research Applications

3-methyl-3-nitrobutane-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-3-nitrobutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic amino acid residues in proteins. This interaction can inhibit enzyme activity by blocking the active site or altering the protein’s conformation .

Comparison with Similar Compounds

Similar Compounds

    2-nitrobenzenesulfonyl fluoride: Known for its antibacterial properties and used as a protease inhibitor.

    4-formylbenzenesulfonyl fluoride: Used in radiolabeling for positron emission tomography (PET) imaging.

    (2-aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.

Uniqueness

3-methyl-3-nitrobutane-1-sulfonyl fluoride is unique due to its combination of a nitro group and a sulfonyl fluoride group, which provides a balance of reactivity and stability. This makes it a versatile reagent in both chemical synthesis and biological applications .

Properties

IUPAC Name

3-methyl-3-nitrobutane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO4S/c1-5(2,7(8)9)3-4-12(6,10)11/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBTRPCBOPJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.